molecular formula C18H17N3O4S B2872215 (4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-19-2

(4-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2872215
CAS No.: 851802-19-2
M. Wt: 371.41
InChI Key: FGTALFZHQZEVJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar nitro and methoxy groups could impact its solubility .

Scientific Research Applications

Antimicrobial and Antioxidant Properties of Benzofuran Derivatives

Benzofuran derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial and antioxidant properties. These derivatives exhibit a range of activities against bacterial strains, with some showing significant antibacterial activity. Additionally, their antioxidant capabilities have been demonstrated through various assays, suggesting their potential as leads for the development of new antimicrobial and antioxidant agents (Rashmi et al., 2014).

Application in Sensitizing Luminescence of Lanthanides

Thiophenyl-derivatized nitrobenzoic acid ligands, which share functional groups with the compound of interest, have been studied for their ability to sensitize the luminescence of lanthanide ions such as Eu(III) and Tb(III). These studies have shown that such compounds can effectively transfer energy to the lanthanide ions, enhancing their luminescence properties. This characteristic can be utilized in the development of new materials for optical and electronic applications, including sensors and luminescent markers (Viswanathan & Bettencourt-Dias, 2006).

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)17(22)20-11-10-19-18(20)26-12-13-2-6-15(7-3-13)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTALFZHQZEVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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